
(Chloromethyl)(trifluoromethyl)phosphinic chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Chloromethyl)(trifluoromethyl)phosphinic chloride is an organophosphorus compound characterized by the presence of both chloromethyl and trifluoromethyl groups attached to a phosphinic chloride moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Chloromethyl)(trifluoromethyl)phosphinic chloride typically involves the reaction of chloromethylphosphonic dichloride with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques to ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of phosphinic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic chloride to phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by various nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary and secondary amines, alcohols.
Major Products:
Phosphinic Acids: Formed through oxidation.
Phosphine Derivatives: Resulting from reduction.
Substituted Phosphinic Chlorides: Produced via nucleophilic substitution.
科学的研究の応用
(Chloromethyl)(trifluoromethyl)phosphinic chloride has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of phosphinic acid-based inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.
作用機序
The mechanism of action of (Chloromethyl)(trifluoromethyl)phosphinic chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The presence of both chloromethyl and trifluoromethyl groups enhances its electrophilicity, making it a potent reagent for various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
類似化合物との比較
- (Chloromethyl)phosphonic dichloride
- (Trifluoromethyl)phosphonic dichloride
- (Chloromethyl)(trifluoromethyl)phosphine oxide
Comparison: (Chloromethyl)(trifluoromethyl)phosphinic chloride is unique due to the simultaneous presence of both chloromethyl and trifluoromethyl groups, which impart distinct reactivity and properties compared to its analogs. This dual functionality allows for more versatile applications in synthesis and industrial processes.
特性
CAS番号 |
105263-72-7 |
|---|---|
分子式 |
C2H2Cl2F3OP |
分子量 |
200.91 g/mol |
IUPAC名 |
[chloro(chloromethyl)phosphoryl]-trifluoromethane |
InChI |
InChI=1S/C2H2Cl2F3OP/c3-1-9(4,8)2(5,6)7/h1H2 |
InChIキー |
TXGTYDFYTYKFEI-UHFFFAOYSA-N |
正規SMILES |
C(P(=O)(C(F)(F)F)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(Ethylsulfanyl)-1,3-benzothiazol-6-yl]-3-nitrobenzamide](/img/structure/B14317215.png)
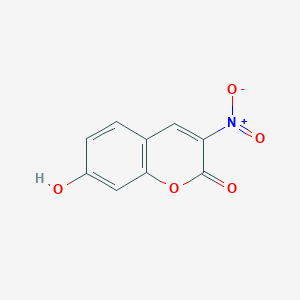
![N-{2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}benzamide](/img/structure/B14317235.png)

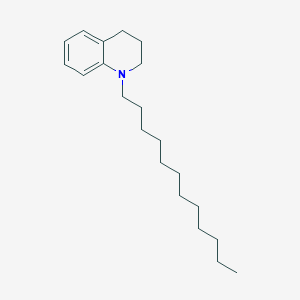

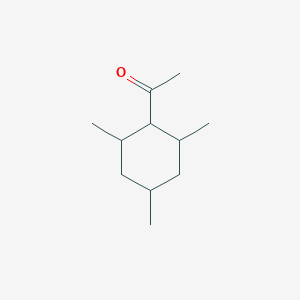


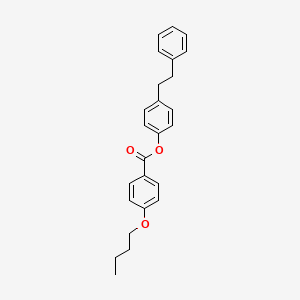
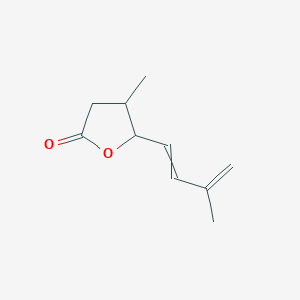
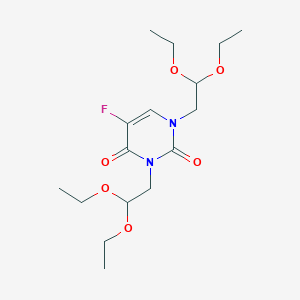
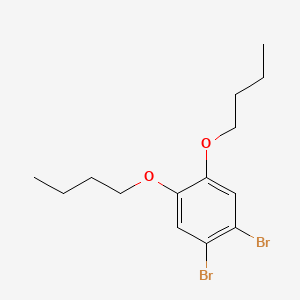
![2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene](/img/structure/B14317290.png)
